2-cyclopropyl-1,2,3,4-tetrahydropyridin-4-one
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Overview
Description
2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is characterized by a cyclopropyl group attached to a tetrahydropyridinone ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1,2,3,4-tetrahydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable ketone or aldehyde, followed by cyclization and reduction steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to form more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the cyclopropyl or pyridinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Scientific Research Applications
2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Cyclopropyl-1,2,3,4-tetrahydropyridin-4-one
- 2-Cyclopropyl-1,2,3,4-tetrahydropyridin-3-one
- 2-Cyclopropyl-1,2,3,4-tetrahydropyridin-2-one
Comparison: this compound is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2402829-10-9 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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